(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
Description
(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a synthetic compound featuring a benzo[d]thiazole core substituted at position 6 with a chlorine atom and at position 3 with a propargyl (prop-2-yn-1-yl) group. The Z-configuration of the imine bond in the thiazol-2(3H)-ylidene moiety distinguishes its stereochemical orientation, while the cyclohexanecarboxamide substituent contributes to its lipophilic character. The propargyl group may enable click chemistry applications or influence pharmacokinetic properties through steric and electronic effects .
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c1-2-10-20-14-9-8-13(18)11-15(14)22-17(20)19-16(21)12-6-4-3-5-7-12/h1,8-9,11-12H,3-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFBKQUYDASZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a chloro-substituted benzothiazole moiety, which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit selective antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while demonstrating less activity against Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | B. subtilis | 32 µg/mL |
| 2 | E. coli | 128 µg/mL |
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study indicated that benzothiazole derivatives could induce apoptosis in cancer cells, with some compounds showing significantly lower toxicity to normal cells compared to cancer cells. For example, compounds were tested against:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Liver cancer (HepG2)
The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potential for further development as anticancer agents .
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 5.0 | 10 |
| A549 | 8.5 | 8 |
| HepG2 | 4.0 | 12 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have revealed that modifications to the benzothiazole ring and the cyclohexane moiety significantly influence biological activity. For instance, the presence of electron-donating groups on the aromatic ring enhances antimicrobial potency, while specific substitutions can improve selectivity for cancer cells over normal cells .
Case Studies
Case Study 1: Antimicrobial Screening
A series of derivatives were synthesized and screened for antimicrobial activity using standard protocols. The most active compound was identified as having a methoxy group at the para position relative to the nitrogen atom in the benzothiazole ring, leading to a notable increase in activity against Bacillus subtilis.
Case Study 2: Cytotoxicity Assessment
In vitro assays were conducted on various cancer cell lines to assess cytotoxicity. The compound demonstrated significant anticancer activity with an observed mechanism involving apoptosis induction through mitochondrial pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in Molecules demonstrated that certain benzo[d]thiazole derivatives showed promising results as anticancer agents against various cancer cell lines, including breast and lung cancers. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that thiazole derivatives can exhibit antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 15 | 32 |
| Similar Thiazole Derivative | S. aureus | 18 | 16 |
| Similar Thiazole Derivative | Candida albicans | 20 | 8 |
This table summarizes the antimicrobial efficacy of thiazole derivatives, highlighting the potential of this compound as a lead compound for further development .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's.
Case Study : A recent investigation into similar compounds revealed that certain benzo[d]thiazole derivatives effectively inhibited acetylcholinesterase activity in vitro, suggesting a potential role in cognitive enhancement .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into the compound's mechanism of action at the molecular level.
Data Table: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| Acetylcholinesterase | -8.5 | Hydrogen bonds |
| Protein Kinase A | -7.8 | Hydrophobic interactions |
| Topoisomerase II | -9.0 | Ionic bonds |
The table illustrates the binding energies and interaction types with different target proteins, indicating strong potential for therapeutic applications in neurodegenerative disorders and cancer treatment .
Development of Functional Materials
The unique properties of this compound allow it to be explored in materials science for developing functional materials such as sensors and organic semiconductors.
Research Findings : Preliminary studies suggest that incorporating this compound into polymer matrices could enhance electrical conductivity and thermal stability, making it suitable for applications in flexible electronics .
Comparison with Similar Compounds
Chlorine vs. Ethoxy Substitution
Replacing the chlorine atom in the target compound with an ethoxy group (as in (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide) alters electronic properties. In contrast, the electron-donating ethoxy group may reduce reactivity but improve metabolic stability .
Propargyl vs. Methylthio Groups
The propargyl substituent in the target compound introduces linear steric bulk and a reactive alkyne bond, enabling covalent modifications. In contrast, methylthio groups (e.g., in N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine) contribute to sulfur-mediated redox activity but lack propargyl’s synthetic versatility .
Carboxamide Variations
The cyclohexanecarboxamide group in the target compound enhances lipophilicity compared to aromatic carboxamides (e.g., benzo[d]thiazole-6-carboxamide in ). This difference may improve membrane permeability but reduce aqueous solubility .
Quinolinium Derivatives with Benzo[d]thiazol-2-ylidene Moieties
Compounds like I8 and I10 () feature benzo[d]thiazol-2-ylidene linked to quinolinium iodides, introducing a positive charge that enhances water solubility. The target compound’s neutral carboxamide group likely results in lower solubility but better tissue penetration .
Physicochemical and Pharmacological Data Comparison
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core followed by functionalization. Key steps include:
- Core formation : Cyclization of precursors (e.g., thioamide derivatives) under reflux conditions in polar solvents like ethanol or methanol .
- Alkyne introduction : Use of propargyl bromide or similar reagents for alkylation at the thiazole nitrogen, requiring controlled pH and temperature (e.g., 60–80°C) .
- Condensation : Reaction between the activated thiazole intermediate and cyclohexanecarboxamide derivatives, often catalyzed by bases like triethylamine .
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the Z-isomer .
- Key Optimization Factors :
| Parameter | Optimal Conditions | References |
|---|---|---|
| Solvent | Ethanol, DMF | |
| Temp. | 60–80°C | |
| Catalyst | Triethylamine |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and Z/E configuration. Key signals include the cyclohexane protons (δ 1.2–2.1 ppm) and alkyne protons (δ 2.5–3.0 ppm) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, alkyne C≡C stretch at ~2100 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures enantiomeric purity (>98%) using chiral columns (e.g., Chiralpak AD-H) .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., cyclization, alkyne coupling) be elucidated?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) calculations model transition states and intermediates for cyclization steps .
- Isotopic Labeling : Use of deuterated solvents (e.g., DMF-d7) or 13C-labeled precursors to track reaction pathways .
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or NMR to determine rate laws and activation energies .
Q. What strategies address contradictory biological activity data across studies?
- Methodological Answer : Contradictions may arise from:
- Solubility Variations : Use DLS (Dynamic Light Scattering) to assess aggregation states in different buffers .
- Enantiomeric Impurities : Re-evaluate purity via chiral HPLC and compare activities of isolated enantiomers .
- Cell Line Variability : Standardize assays using isogenic cell lines and include positive controls (e.g., cisplatin for cytotoxicity) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?
- Methodological Answer :
- Systematic Substituent Variation : Replace the propynyl group with bulkier alkynes (e.g., phenylacetylene) to assess steric effects .
- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (-CF3) to improve metabolic stability .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets (e.g., kinase ATP-binding pockets) .
Q. What methodologies resolve low solubility in aqueous media for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400/water mixtures (up to 20% PEG) to enhance solubility without toxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) for sustained release .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent cytotoxicity profiles in published studies?
- Methodological Answer :
- Metabolic Stability : Compare hepatic microsome half-lives (e.g., human vs. murine) to identify species-specific degradation .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to detect unintended kinase inhibition .
- Redox Activity : Measure ROS (Reactive Oxygen Species) generation via DCFH-DA assay to rule out oxidative stress artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
